4-bromo-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxypropyl)hydrazinylidene]methyl}phenol
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Overview
Description
4-bromo-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxypropyl)hydrazinylidene]methyl}phenol is an organic compound with a complex structure that includes a bromine atom, a benzothiazole ring, and a hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxypropyl)hydrazinylidene]methyl}phenol can be achieved through multiple synthetic routes. One common method involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxypropyl)hydrazinylidene]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as methoxy or cyano groups, into the compound.
Scientific Research Applications
4-bromo-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxypropyl)hydrazinylidene]methyl}phenol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxypropyl)hydrazinylidene]methyl}phenol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1,2-(methylenedioxy)benzene: This compound has a similar bromine and benzene structure but lacks the hydrazinylidene and benzothiazole groups.
N-({(4S,5S)-8-Bromo-2-[(2S)-1-hydroxy-2-propanyl]-4-methyl-1,1-dioxido-2,3,4,5-tetrahydro-6,1,2-benzoxathiazocin-5-yl}methyl)-N-methyl-3-(1-piperidinyl)propanamide: This compound shares the bromine and benzothiazole moieties but has a different overall structure.
Uniqueness
4-bromo-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxypropyl)hydrazinylidene]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16BrN3O4S |
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Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-hydroxypropyl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C17H16BrN3O4S/c1-11(22)10-21(19-9-12-8-13(18)6-7-15(12)23)17-14-4-2-3-5-16(14)26(24,25)20-17/h2-9,11,22-23H,10H2,1H3/b19-9+ |
InChI Key |
LCRVXDFKPVPIEC-DJKKODMXSA-N |
Isomeric SMILES |
CC(CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C=CC(=C3)Br)O)O |
Canonical SMILES |
CC(CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C=CC(=C3)Br)O)O |
Origin of Product |
United States |
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